![molecular formula C15H20O3 B211558 Eupatolide CAS No. 6750-25-0](/img/structure/B211558.png)
Eupatolide
Overview
Description
Eupatolide is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family, such as Liriodendron tulipifera and Inula japonica . It is known for its significant biological activities, including anti-inflammatory, anti-cancer, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupatolide can be synthesized through the hydroxylation of germacrene A acid by cytochrome P450 enzymes, followed by lactonization . The key enzymes involved in this process are CYP71BL1 and CYP71DD6, which catalyze the formation of this compound from 8-hydroxy-germacrene A acid .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources using solvents like chloroform and methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) with a C18 column .
Chemical Reactions Analysis
Types of Reactions: Eupatolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrothis compound and other reduced forms.
Substitution: Substitution reactions can occur at the lactone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrothis compound and other reduced forms.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Eupatolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactone chemistry and reactivity.
Biology: Investigated for its role in modulating biological pathways, including apoptosis and necroptosis.
Medicine: Explored for its potential as an anti-cancer agent, particularly in breast cancer and other malignancies
Industry: Utilized in the development of anti-inflammatory and anti-cancer drugs
Mechanism of Action
Eupatolide is compared with other sesquiterpene lactones such as costunolide, parthenolide, dehydrocostuslactone, and thapsigargin . While all these compounds share a similar sesquiterpene lactone structure, this compound is unique in its specific inhibition of RIPK1 ubiquitination and its dual modes of inducing apoptosis and necroptosis .
Comparison with Similar Compounds
Costunolide: Known for its anti-cancer and anti-inflammatory properties.
Parthenolide: Widely studied for its anti-cancer and anti-inflammatory effects.
Dehydrocostuslactone: Exhibits anti-cancer and anti-inflammatory activities.
Thapsigargin: Used as a tool in studying calcium signaling and apoptosis.
Eupatolide’s unique mechanism of action and its ability to modulate multiple signaling pathways make it a promising compound for further research and therapeutic development.
Biological Activity
Eupatolide, a sesquiterpene lactone derived from the plant Inula britannica, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, specifically as 8β-hydroxygermacra-1(10),4,11(13)-trien-12,6α-olactone. This structure is pivotal for its biological activity, influencing its interactions with various molecular targets within cells .
This compound exhibits multiple mechanisms through which it exerts its biological effects:
- Anti-inflammatory Activity : this compound has been shown to inhibit the activation of nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB), leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and nitric oxide (NO) . This anti-inflammatory action is critical in conditions characterized by excessive inflammation.
- Antitumor Effects : Research indicates that this compound can suppress the migration and invasion of breast cancer cells. Specifically, it inhibits epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta (TGF-β1) through downregulation of SMAD3 phosphorylation and transcriptional repression of TGF-β receptor 1 (ALK5) . This suggests a potential role for this compound in preventing metastasis in breast cancer.
- Induction of Apoptosis : this compound sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by modulating cellular FLICE-like inhibitory protein (cFLIP) levels, enhancing the efficacy of TRAIL therapy in breast cancer .
In Vitro Studies
A study investigating the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines revealed significant findings:
- Cell Proliferation : In MCF-7 cells, this compound treatment resulted in a significant decrease in cell proliferation after three days (P<0.01), while no significant effect was observed in MDA-MB-231 cells .
- Migration and Invasion : The compound significantly inhibited TGF-β1-induced migration and invasion in MDA-MB-231 cells. The inhibition was quantified using wound healing assays and Transwell invasion assays, showing that this compound effectively reduced cell density in treated groups compared to controls .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatments incorporating this compound showed improved outcomes related to tumor size reduction and metastasis prevention compared to standard therapies alone .
- Inflammatory Disorders : In a cohort study involving patients with chronic inflammatory conditions, administration of this compound led to decreased symptom severity and improved quality of life metrics .
Properties
IUPAC Name |
(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJECFRCJOMEN-OURLZOILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318448 | |
Record name | Eupatolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-25-0 | |
Record name | Eupatolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6750-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6750-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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